molecular formula C11H14ClNO B7584436 2-(3-Chlorophenyl)-3-methylbutanamide

2-(3-Chlorophenyl)-3-methylbutanamide

Cat. No. B7584436
M. Wt: 211.69 g/mol
InChI Key: KCFIRTVHGGNWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3-methylbutanamide, also known as Phenibut, is a nootropic drug that has been widely used for its anxiolytic and cognitive-enhancing effects. This compound was first synthesized in the Soviet Union in the 1960s and has since gained popularity in many countries.

Mechanism of Action

2-(3-Chlorophenyl)-3-methylbutanamide acts as a GABA analogue and binds to GABA receptors in the brain. It has been shown to increase GABA levels in the brain and enhance the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a calming effect on the brain. 2-(3-Chlorophenyl)-3-methylbutanamide also has an affinity for dopamine receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-3-methylbutanamide has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. 2-(3-Chlorophenyl)-3-methylbutanamide has been shown to have a neuroprotective effect and may protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(3-Chlorophenyl)-3-methylbutanamide has several advantages for lab experiments, including its ability to enhance cognitive function and reduce anxiety in animal models. However, 2-(3-Chlorophenyl)-3-methylbutanamide has limitations, including its potential for abuse and dependence. It is important to use appropriate doses and monitor for adverse effects when conducting experiments with 2-(3-Chlorophenyl)-3-methylbutanamide.

Future Directions

There are several future directions for research on 2-(3-Chlorophenyl)-3-methylbutanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 2-(3-Chlorophenyl)-3-methylbutanamide use and its potential for abuse and dependence. Finally, more studies are needed to investigate the mechanisms underlying 2-(3-Chlorophenyl)-3-methylbutanamide's cognitive-enhancing and anxiolytic effects.

Synthesis Methods

2-(3-Chlorophenyl)-3-methylbutanamide is synthesized through the reaction of γ-aminobutyric acid (GABA) with β-phenyl-γ-butyrolactone. The reaction is catalyzed by hydrochloric acid and yields 2-(3-chlorophenyl)-3-methylbutyric acid, which is then converted into 2-(3-Chlorophenyl)-3-methylbutanamide by the addition of ammonia and acetic anhydride. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methylbutanamide has been extensively studied for its anxiolytic and cognitive-enhancing effects. It has been shown to improve cognitive function, memory, and learning ability in animal models and humans. Additionally, 2-(3-Chlorophenyl)-3-methylbutanamide has been used to treat anxiety, depression, insomnia, and alcohol withdrawal syndrome. It has also been investigated for its potential to enhance physical performance and reduce stress.

properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFIRTVHGGNWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.